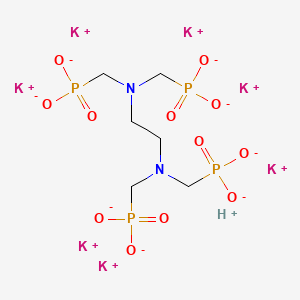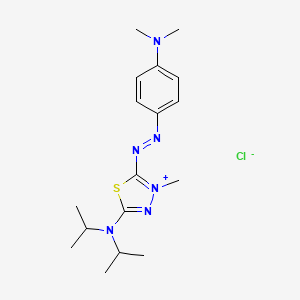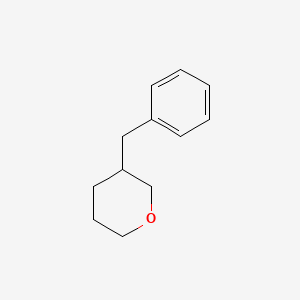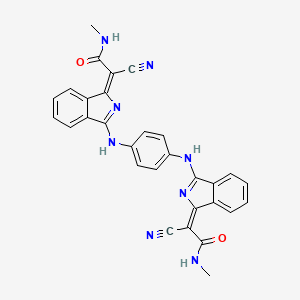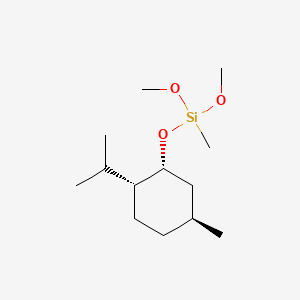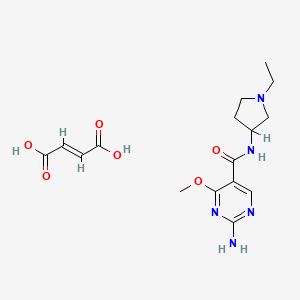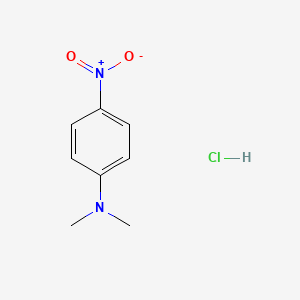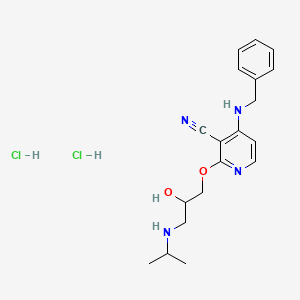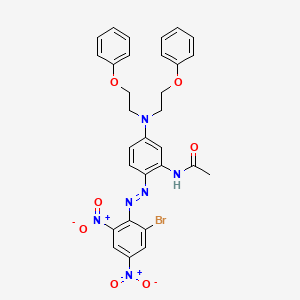
N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide is a complex organic compound that features a combination of azo, nitro, and acetamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide typically involves multiple steps:
Formation of the azo compound: This step involves the diazotization of 2-bromo-4,6-dinitroaniline followed by coupling with a suitable phenol derivative.
Introduction of the bis(2-phenoxyethyl)amino group: This can be achieved through nucleophilic substitution reactions where the phenol derivative is reacted with bis(2-phenoxyethyl)amine.
Acetylation: The final step involves acetylation of the amino group to form the acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the azo group.
Reduction: Reduction reactions could target the nitro groups, converting them to amines.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Conditions vary depending on the type of substitution but may include reagents like halogens, alkylating agents, or nucleophiles.
Major Products
Oxidation: Products may include quinones or other oxidized aromatic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Dye Chemistry: The azo group makes this compound a candidate for use in dye formulations.
Analytical Chemistry: It could be used as a reagent or indicator in various analytical techniques.
Biology and Medicine
Biological Studies: May be used in studies involving enzyme interactions or cellular uptake mechanisms.
Industry
Materials Science: Possible applications in the development of new materials with specific properties such as conductivity or fluorescence.
Environmental Science: Could be used in studies related to pollutant degradation or as a marker in environmental monitoring.
Mecanismo De Acción
The mechanism of action for N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide would depend on its specific application. For example:
In dye chemistry: The azo group would be responsible for the color properties through conjugation and electron delocalization.
In pharmaceuticals: The compound may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Azo Dyes: Compounds like methyl orange or Congo red which also contain azo groups.
Nitro Compounds: Similar to nitrobenzene or dinitrotoluene in terms of the nitro functional groups.
Acetamides: Comparable to compounds like acetanilide or paracetamol in terms of the acetamide group.
Uniqueness
N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide is unique due to the combination of multiple functional groups in a single molecule, which can impart a range of chemical and physical properties. This makes it versatile for various applications across different fields.
Propiedades
Número CAS |
84000-65-7 |
|---|---|
Fórmula molecular |
C30H27BrN6O7 |
Peso molecular |
663.5 g/mol |
Nombre IUPAC |
N-[5-[bis(2-phenoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C30H27BrN6O7/c1-21(38)32-28-19-22(12-13-27(28)33-34-30-26(31)18-23(36(39)40)20-29(30)37(41)42)35(14-16-43-24-8-4-2-5-9-24)15-17-44-25-10-6-3-7-11-25/h2-13,18-20H,14-17H2,1H3,(H,32,38) |
Clave InChI |
PASZXSYYSQWCKE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=CC(=C1)N(CCOC2=CC=CC=C2)CCOC3=CC=CC=C3)N=NC4=C(C=C(C=C4Br)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


